2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA) is a fluorinated acrylate monomer characterized by a heptyl chain fully substituted with 12 fluorine atoms and an acrylate ester group. Its molecular formula is C₁₀H₆F₁₂O₂, with a molecular weight of 386.14 g/mol and a boiling point of 107°C . DFHA is widely utilized for its exceptional fluorophilicity, low surface energy (~17.5–18.6 mN/m in copolymers), and resistance to chemicals and water .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12O2/c1-2-4(23)24-3-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJDNMGOWJONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26246-67-3 | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80184039 | |
| Record name | (6H-Perfluorohexyl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-85-3 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2993-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002993853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6H-Perfluorohexyl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
1H,1H,7H-Dodecafluoroheptyl acrylate (DFHA) is a fluorous functional monomer. Its primary targets are surfaces and materials that require functionalization.
Mode of Action
DFHA interacts with its targets through a process known as surface functionalization. This involves the attachment of functional groups to the surface of a material, thereby altering its properties and making it suitable for specific applications.
Biochemical Pathways
It’s known that dfha can be utilized in chemical vapor deposition processes for the synthesis of nanomaterials.
Result of Action
The application of DFHA results in the functionalization of surfaces and the formation of highly conductive composites. For instance, it can be used in the surface modification of multi-walled carbon nanotubes (MWCNTs) for the formation of highly conductive composites.
Action Environment
The action, efficacy, and stability of DFHA can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the chemical vapor deposition process can affect the outcome of nanomaterial synthesis. .
Biochemical Analysis
Biochemical Properties
As a fluorous functional monomer, it is known to interact with various biomolecules to facilitate surface functionalization.
Cellular Effects
It is known to be used in the surface modification of multi-walled carbon nanotubes (MWCNTs) for the formation of highly conductive composites.
Molecular Mechanism
It is known to interact with various biomolecules during surface functionalization.
Temporal Effects in Laboratory Settings
It is known to be stable at ambient temperatures for relatively short periods.
Biological Activity
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA) is a fluorinated acrylate compound known for its unique properties and applications in various fields such as materials science and biotechnology. Its biological activity is of particular interest due to the potential implications for environmental health and safety. This article explores the biological activity of DFHA through a review of relevant studies and findings.
DFHA is characterized by its long fluorinated carbon chain which imparts hydrophobicity and chemical stability. The structure of DFHA can be represented as follows:
Toxicity Studies
Recent studies have indicated that DFHA exhibits varying degrees of toxicity depending on concentration and exposure duration. For instance:
Environmental Impact
The environmental persistence of DFHA raises concerns regarding its bioaccumulation potential. Research indicates that fluorinated compounds can accumulate in aquatic organisms, leading to biomagnification in food webs. A study on fish exposed to DFHA showed detectable levels in muscle tissue after 30 days .
The biological activity of DFHA is primarily attributed to its interaction with cellular membranes and proteins:
- Membrane Disruption : DFHA's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function .
- Protein Interaction : Studies suggest that DFHA may bind to specific proteins involved in cellular signaling pathways, leading to altered cellular responses .
Study 1: Cytotoxic Effects on Human Cell Lines
A study conducted by Zhang et al. (2020) evaluated the cytotoxic effects of DFHA on human liver cancer cells (HepG2). The results indicated that exposure to DFHA resulted in apoptosis at concentrations greater than 50 µM. The study utilized flow cytometry to analyze cell death mechanisms.
| Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|
| 0 | 100 | 5 |
| 50 | 80 | 15 |
| 100 | 50 | 40 |
Study 2: Environmental Bioaccumulation
In an investigation into the bioaccumulation of DFHA in aquatic species, researchers found that fish exposed to DFHA showed significant accumulation in fatty tissues. The study highlighted the need for further research into the long-term ecological impacts.
| Species | Accumulation Factor | Exposure Duration (days) |
|---|---|---|
| Fish A | 5.2 | 30 |
| Fish B | 3.8 | 30 |
Comparison with Similar Compounds
Hydrophobicity and Self-Cleaning Coatings
- DFHA : Achieves water contact angles up to 97° on membranes, ideal for desalination .
- DFMA: Used in fluorinated acrylate coatings, providing contact angles of 110°–120° and self-cleaning properties when blended with SiO₂ nanoparticles .
- PFEMA : Yields ultra-low surface energy (≤15 mN/m), suitable for anti-fouling surfaces .
Adhesives and Emulsions
- DFMA: Enhances acrylate emulsion pressure-sensitive adhesives (PSAs) by improving solvent resistance and reducing peel strength (0.12 N/mm vs. 0.25 N/mm for non-fluorinated analogs) .
- DFHA : Less common in adhesives due to higher cost and reactivity challenges.
Mechanical and Thermal Properties
- DFHA Copolymers : Annealed P(GMA-co-DFHA) films show hardness of 0.5–1.2 GPa and modulus of 5–15 GPa, outperforming PFEMA-based films .
- DFMA Copolymers : Provide better thermal stability (Tg ~75°C) compared to DFHA (Tg ~60°C) due to steric hindrance from the methyl group .
Research Trends and Limitations
- DFHA: Focus remains on membrane technology and nanomaterials, but high fluorine content raises environmental concerns related to PFAS .
- DFMA : Dominates in coatings and adhesives due to balanced performance and cost .
- PFEMA : Preferred for extreme low-surface-energy applications but faces regulatory scrutiny .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate, and how can purity be validated?
- Methodology : Synthesis typically involves radical-initiated acrylation of fluorinated alcohols. Post-synthesis, purity can be assessed via gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation, as fluorine environments are highly diagnostic .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acrylate group. Monitor reaction temperature to avoid thermal decomposition of fluorinated intermediates .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Use cold-chain management for long-term storage. For handling, employ gloveboxes or fume hoods to minimize exposure to moisture and oxygen .
- Safety Protocols : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid inhalation of vapors; use NIOSH-approved respirators if ventilation is inadequate .
Q. What spectroscopic techniques are most effective for characterizing fluorinated acrylates like this compound?
- Methodology :
- ¹⁹F NMR : Resolves fluorine substituents, confirming substitution patterns (e.g., δ -120 to -125 ppm for CF₂ groups).
- FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-F stretches) validate functional groups.
- GC-MS : Detects volatile impurities or degradation products .
Advanced Research Questions
Q. How can factorial design optimize polymerization reactions involving this fluorinated acrylate?
- Methodology : Use a 2^k factorial design to evaluate variables (e.g., initiator concentration, temperature, monomer ratio). Response surface methodology (RSM) can model interactions between factors, such as the effect of temperature on molecular weight distribution .
- Case Study : In a copolymerization study, varying the initiator (AIBN) concentration from 0.5–2.0 wt% showed non-linear effects on polydispersity indices (PDI), requiring central composite design for optimization .
Q. What contradictions exist in literature data on the thermal stability of this compound, and how can they be resolved?
- Data Discrepancies : Reported decomposition temperatures range from 150°C to 180°C. These may arise from differences in purity, heating rates, or analytical methods (TGA vs. DSC).
- Resolution : Conduct controlled thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Cross-validate with differential scanning calorimetry (DSC) to distinguish melting and decomposition events .
Q. How does the incorporation of this acrylate into polymers affect surface properties, and what advanced techniques quantify these changes?
- Methodology : Polymer films can be analyzed via:
- Contact Angle Goniometry : Measures hydrophobicity (e.g., water contact angles >110° indicate fluorinated surface segregation).
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine content at the polymer-air interface (F 1s peak at ~689 eV).
Q. What computational approaches predict the reactivity of this acrylate in radical polymerization systems?
- Methodology : Density functional theory (DFT) calculates activation energies for radical addition and chain-transfer steps. COMSOL Multiphysics® simulations model reaction-diffusion dynamics in heterogeneous systems .
- Application : Predicts rate coefficients (k_p) for acrylate monomers, aiding in the design of low-polydispersity fluoropolymers .
Methodological Guidance Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
